molecular formula C37H48ClN7O9 B6355026 Boc-Asp(OBzl)-Pro-Arg-AMC HCl CAS No. 201849-39-0

Boc-Asp(OBzl)-Pro-Arg-AMC HCl

Cat. No. B6355026
M. Wt: 770.3 g/mol
InChI Key: GCRZQKCPOVDDKI-JAQKLANPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Asp(OBzl)-Pro-Arg-AMC HCl, also known as Boc-Asp-PRA-AMC, is a peptide-based compound that is used in a variety of scientific research applications. Boc-Asp-PRA-AMC is a peptide containing five amino acids: Boc-protected aspartic acid, proline, arginine, and 7-amino-4-methylcoumarin (AMC). This peptide is synthesized using a solid-phase peptide synthesis (SPPS) method, which is a widely used method for the synthesis of peptides. Boc-Asp-PRA-AMC has a wide range of applications in scientific research, including biochemical and physiological studies, drug discovery, and laboratory experiments.

Scientific Research Applications

Peptide Synthesis and Modification

Boc-Asp(OBzl)-Pro-Arg-AMC HCl has been utilized in various research studies for peptide synthesis and modification. For instance, Suzuki et al. (1976) employed it in the synthesis of a biologically active pentapeptide fragment of immunoglobulin E, demonstrating its effectiveness in suppressing side reactions during peptide synthesis (Suzuki, Nitta, & Sasaki, 1976). Pasaribu (1980) synthesized the tridecapeptide fragment of myelin basic protein using Boc-Asp(OBzl)-Pro-Arg-AMC HCl, highlighting its role in creating complex biological molecules (Pasaribu, 1980).

Peptide Cross-Linking and Dimerization

Shimohigashi et al. (1989) demonstrated the application of Boc-Asp(OBzl)-Pro-Arg-AMC HCl in the cross-linking and dimerization of peptides. This study showed its potential in creating dimeric peptides for receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).

Development of Sensitive Peptide Substrates

Kawabata et al. (1988) utilized Boc-Asp(OBzl)-Pro-Arg-AMC HCl for the development of highly sensitive peptide substrates. This research was crucial in identifying specific substrates for enzymes like human alpha-thrombin and bovine factor Xa, indicating its significance in biochemical assays and enzyme studies (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Coordination Chemistry

Niklas et al. (2007) explored the coordination chemistry of Boc-Asp(OBzl)-Pro-Arg-AMC HCl with metals like Zn and Cd. This study shed light on the compound's transesterification and amide cis-trans isomerization properties, crucial for understanding its interaction with metal ions (Niklas, Zahl, & Alsfasser, 2007).

Immunology

In the field of immunology, Boc-Asp(OBzl)-Pro-Arg-AMC HCl has been used in the study of novel trypsin-like serine proteases from mouse spleen by Fukusen and Aoki (1996). This research provided insights into the proteases' biochemical properties and potential roles in immune responses (Fukusen & Aoki, 1996).

properties

IUPAC Name

benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H/t26-,27-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZQKCPOVDDKI-JAQKLANPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48ClN7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OBn)-Pro-Arg-AMC.HCl

CAS RN

201849-39-0
Record name L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-aspartyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, phenylmethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wang, H Jin, Y Hua, RF Keep, G Xi - Stroke, 2012 - Am Heart Assoc
Background and Purpose— Evidence suggests that the protease-activated receptor-1 (PAR-1), a thrombin receptor, mediates neuronal injury in experimental cerebral ischemia. The …
Number of citations: 63 www.ahajournals.org
T Keller - 2001 - tuprints.ulb.tu-darmstadt.de
Im Rahmen der vorliegenden Arbeit wurden 11 Bakterienstämme auf die Fähigkeit zur Bildung eines Prothrombin-Aktivators hin untersucht. Diese Untersuchung führte zur Entdeckung …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de
У СИНХА, СД ХОЛЛЕНБАХ, К ЭЙБ - 2012 - elibrary.ru
Группа изобретений относится к медицине и предназначена для ингибирования коагуляции крови у пациента-человека. Применяют бетриксабан или его фармацевтически …
Number of citations: 0 elibrary.ru

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